(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone
Description
Properties
CAS No. |
914644-34-1 |
|---|---|
Molecular Formula |
C14H8Cl2N2OS |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-2-1-7(5-10(9)16)13(19)12-8-3-4-18-6-11(8)20-14(12)17/h1-6H,17H2 |
InChI Key |
MTSZWBNLWOBOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction
The Gewald reaction is commonly used to synthesize thienopyridine derivatives, which serve as precursors for the target compound. This method involves the following steps:
-
- Ethyl 4-oxo-piperidine-1-carboxylate
- Ethyl cyanoacetate
- Powdered sulfur
-
- The reaction is carried out in the presence of a base such as triethylamine.
Nucleophilic Substitution
The intermediate undergoes further modification:
-
- The intermediate reacts with chloroacetyl chloride in a basic medium to yield another intermediate.
-
- Secondary amines are used in dry tetrahydrofuran (THF) to displace chlorine from the intermediate, yielding the final product.
Reaction Mechanisms
Formation of Thienopyridine Core
The Gewald reaction mechanism involves:
- Condensation of ethyl cyanoacetate with sulfur and ethyl 4-oxo-piperidine-1-carboxylate.
- Cyclization to form the thienopyridine ring system.
Functionalization
Chloroacetylation introduces reactive sites for subsequent substitution reactions, enabling the attachment of heterocyclic amines and dichlorophenyl moieties.
Analytical Techniques
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
-
- X-ray diffraction confirms bond lengths and angles, validating spatial arrangements.
Reaction Conditions and Optimization
Solvents
Dry THF is preferred for nucleophilic substitution due to its ability to stabilize intermediates.
Temperature Control
Maintaining temperatures between 55–60°C ensures optimal reaction rates without decomposition.
Purification
Recrystallization using absolute alcohol enhances product purity by removing impurities formed during synthesis.
Data Table: Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Purification Method |
|---|---|---|---|---|
| Gewald Reaction | Ethyl cyanoacetate, sulfur | Ambient | None | None |
| Chloroacetylation | Chloroacetyl chloride | Ambient | None | None |
| Nucleophilic Substitution | Secondary amines in THF | 55–60°C | Dry THF | Recrystallization (EtOH) |
Chemical Reactions Analysis
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine Derivatives
- Thieno[2,3-c]pyridine Derivatives: PD 117,975 (tetrahydrothieno[2,3-c]pyridine core): Features a saturated ring system (4,5,6,7-tetrahydro) and a 4-chlorophenyl group. HF-00005 (thieno[2,3-c]isothiazole core): Exhibits 92% motility inhibition in C. elegans assays, highlighting the importance of sulfur-containing heterocycles in anthelmintic activity .
- Thieno[2,3-b]pyridine Derivatives: (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone (): Molecular weight 316.803; chlorine at the meta position reduces steric hindrance compared to 3,4-dichloro substitution . (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (): Molecular formula C₁₆H₁₂Cl₂N₂OS; the 2,4-dichloro substitution pattern may alter binding interactions compared to the target’s 3,4-dichloro group .
Substituent Effects
*Estimated based on structural analogs.
Biological Activity
The compound (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone is a thienopyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure
The chemical structure of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone can be represented as follows:
This structure features a thienopyridine core with dichlorophenyl and amine substituents, which are believed to contribute to its biological activity.
Research indicates that compounds similar to (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone exhibit inhibitory effects on various cancer cell lines . The mechanism often involves interference with cell cycle progression and induction of apoptosis in malignant cells.
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells such as MCF-7 and MDA-MB-231.
- Apoptotic Pathways : The activation of apoptotic markers has been observed, suggesting that these compounds may promote programmed cell death in tumor cells.
Cytotoxicity Studies
A series of in vitro studies have assessed the cytotoxic effects of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
These results suggest that the compound exhibits selective toxicity towards cancer cells while showing relatively lower toxicity towards normal cells.
Case Studies
Several case studies have highlighted the potential applications of thienopyridine derivatives in oncology:
- Study on MCF-7 Cells : A study demonstrated that a related thienopyridine compound showed significant anti-proliferative effects on MCF-7 breast cancer cells with an IC50 value of 13.42 µg/mL (approximately 0.045 µM). This compound also exhibited a favorable selectivity index compared to normal fibroblast cells (BALB 3T3) where a much higher IC50 was observed (1736 µg/mL) .
- Combination Therapy Potential : Another study explored the combination of thienopyridine derivatives with existing chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines when used in conjunction with standard treatments such as doxorubicin.
Future Directions
The ongoing research into the biological activity of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone suggests several promising avenues:
- Structural Modifications : Further modifications to the thienopyridine scaffold may enhance selectivity and potency against specific cancer types.
- Mechanistic Studies : Detailed mechanistic studies are required to fully elucidate the pathways through which these compounds exert their effects.
- Clinical Trials : Future clinical trials will be crucial to determine the safety and efficacy of these compounds in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
